(7-nitroquinolin-8-yl) 2-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
29007-18-9 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-3-2-6-12(14)17(20)24-16-13(19(21)22)9-8-11-5-4-10-18-15(11)16/h2-10H,1H3 |
InChI Key |
ODOTVCYQNVAHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Ester Formation:the Final Step is the Esterification of the 7 Nitro 8 Hydroxyquinoline Intermediate with 2 Methoxybenzoic Acid or a More Reactive Derivative Like 2 Methoxybenzoyl Chloride. This Reaction Forms the Ester Linkage, Completing the Synthesis of the Target Molecule. Standard Esterification Protocols, Such As Using a Coupling Agent or Converting the Carboxylic Acid to an Acid Chloride, Are Applicable.
Advanced Synthetic Process Development
The advancement of synthetic methodologies for nitroquinolines focuses on improving safety, efficiency, and scalability. Key developments include the use of continuous-flow technology, particularly for hazardous reactions like nitration.
Continuous-Flow Microreaction Technologies for Nitration
Aromatic nitration is a notoriously exothermic reaction that can pose significant safety risks, especially on a large scale. vapourtec.com Continuous-flow microreactors offer a compelling solution to these challenges by providing superior control over reaction parameters. beilstein-journals.orgnih.gov
In a continuous-flow setup, reagents are pumped through narrow channels in a microreactor where they mix and react. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways. vapourtec.combeilstein-journals.org This precise temperature control can also lead to improved selectivity and higher yields of the desired product by minimizing the formation of byproducts like dinitrated species. nih.gov The nitration of various aromatic and heterocyclic compounds, including pyridine (B92270) and quinoline derivatives, has been successfully demonstrated using this technology. beilstein-journals.orgnih.gov
The table below compares key parameters of batch versus continuous-flow nitration.
| Parameter | Batch Processing | Continuous-Flow Processing | Advantage of Flow |
| Safety | High risk of thermal runaway due to poor heat transfer. | Excellent heat transfer minimizes exotherms; small reaction volume reduces hazard. vapourtec.com | Enhanced safety profile. |
| Temperature Control | Difficult to maintain precise, uniform temperature. | Precise and rapid temperature control. beilstein-journals.org | Improved selectivity and yield. |
| Mixing | Often inefficient, leading to localized "hot spots." | Rapid and efficient mixing. | Better reaction homogeneity, fewer side products. |
| Reaction Time | Typically longer to allow for controlled reagent addition. | Significantly shorter residence times (seconds to minutes). nih.gov | Higher throughput. |
| Scalability | Scale-up is complex and increases safety risks. | Scalable by running multiple reactors in parallel ("numbering-up") or for longer durations. | Safer and more predictable scale-up. |
Scalability and Efficiency in Synthesis
The ultimate goal of synthetic process development is to create a route that is both scalable and efficient. Scalability ensures that a method can be transitioned from laboratory-gram quantities to industrial-kilogram production without significant changes in performance or safety. acs.org
Continuous-flow processes are inherently more scalable than traditional batch methods. ucd.ieresearchgate.netvapourtec.com Instead of using larger and more dangerous reactors, production can be increased by extending the operation time or by using multiple microreactors in parallel. This approach avoids the challenges associated with heat and mass transfer in large batch vessels. acs.org
Reactivity of the Nitro Group
The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring system. nih.govlibretexts.org This influence is most pronounced in its ability to activate the ring for nucleophilic attack and its own susceptibility to reduction.
Nucleophilic Aromatic Substitution (SNAr) on Nitroquinolines
The presence of a nitro group, particularly when positioned ortho or para to a leaving group, activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This is due to the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgwikipedia.org In the context of nitroquinolines, this activation facilitates the displacement of a suitable leaving group by a nucleophile. nih.gov For an SNAr reaction to occur, there must be a leaving group present on the ring, and the ring's electron density must be reduced, a condition fulfilled by the presence of electron-withdrawing groups like the nitro group. libretexts.org
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile, which disrupts the aromaticity of the ring. wikipedia.org The subsequent loss of the leaving group and restoration of aromaticity is a faster process. The more electron-withdrawing groups present on the ring, the more favorable the nucleophilic attack becomes. youtube.comyoutube.com
While specific studies on (7-nitroquinolin-8-yl) 2-methoxybenzoate are not detailed, the general principles of SNAr on nitroaromatic compounds are well-established. For instance, 4-chloroquinolines readily undergo SNAr with various amines to produce 4-aminoquinolines. nih.gov This reactivity highlights the susceptibility of the quinoline ring, when appropriately substituted, to nucleophilic attack.
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group is readily reduced to an amino group, a transformation that is a cornerstone of synthetic organic chemistry. nih.gov This reduction can be achieved using a variety of reagents and conditions. A common method involves the use of metals in acidic media, such as iron (Fe) in acetic acid (AcOH). researchgate.netmdpi.com
This reduction is a key step in the synthesis of many substituted quinolines. For example, the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds leads to the formation of substituted quinolines in high yields via a domino nitro reduction-Friedländer heterocyclization. researchgate.netmdpi.com The mild conditions of this reaction tolerate a wide range of other functional groups. mdpi.com The resulting amino group can then be further modified, for instance, through diazotization, to introduce a wide array of other functionalities. nih.gov In a study on the cytotoxicity of quinoline derivatives, a nitro-aldehyde quinoline was reduced to its corresponding amine-aldehyde derivative using an Fe catalyst in an acidic medium. brieflands.com
The conversion of the nitro group to an amino group dramatically alters the electronic properties of the quinoline ring, transforming an electron-withdrawing group into an electron-donating one. This change significantly impacts the subsequent reactivity of the molecule.
Electrophilic Aromatic Substitution at Other Ring Positions
Quinoline itself undergoes electrophilic aromatic substitution primarily on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this ring is more electron-rich than the pyridine ring. quimicaorganica.org The preference for positions 5 and 8 is due to the greater stability of the resulting cationic intermediate. quimicaorganica.org
However, the presence of a deactivating nitro group on the benzene ring of this compound would be expected to disfavor electrophilic attack on this ring. The pyridine ring is already electron-deficient and therefore less susceptible to electrophilic substitution. reddit.com Consequently, further electrophilic aromatic substitution on the quinoline core of this specific molecule would likely require harsh reaction conditions and may lead to a mixture of products. The directing effects of the existing substituents would need to be carefully considered to predict the likely site of substitution.
Reactivity of the Quinoline Core
The quinoline ring system possesses a rich and diverse reactivity, allowing for a wide range of chemical modifications. rsc.org
Dearomatization and Functionalization of Quinoline Ring Systems
The dearomatization of quinolines is a powerful strategy for accessing highly functionalized, saturated, and partially saturated heterocyclic scaffolds. nih.govnih.govresearchgate.net This transformation can be achieved through various methods, including nucleophilic addition, transition metal-catalyzed reactions, and reductive processes. nih.govrsc.org
Nucleophilic dearomatization often results in the 1,2- or 1,4-functionalization of the quinoline ring. nih.gov These processes can be coupled with subsequent reactions to create complex molecular architectures. nih.gov For instance, copper-catalyzed protocols have been developed for the direct dearomatization of quinolines due to the low cost and environmentally benign nature of copper. nih.gov
A dearomatization/rearomatization strategy has been established for the C–H functionalization of electron-deficient heteroarenes like quinoline N-oxides. rsc.org This pathway provides an alternative method for achieving functionalization under mild conditions. rsc.org The functionalization of the quinoline ring is a transformative approach in modern synthetic chemistry, enabling the synthesis of compounds with enhanced pharmacological properties. rsc.org
Influence of Nitro and Ester Substituents on Ring Reactivity
The nitro and ester substituents have a profound impact on the reactivity of the quinoline core in this compound.
The nitro group at the 7-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. nih.gov Conversely, it activates the ring towards nucleophilic attack, as discussed in the SNAr section. wikipedia.org The presence of a nitro group can also facilitate cine-substitution, where a nucleophile attacks at a position adjacent to the nitro group, leading to its elimination. nih.govnih.gov
The 2-methoxybenzoate ester group at the 8-position also influences the ring's reactivity. The ester group itself is electron-withdrawing, further deactivating the ring towards electrophilic attack. The steric bulk of this group at the C-8 position can also present challenges for reactions at this site, making selective functionalization more difficult. rsc.org
The combined electronic effects of the nitro and ester groups make the quinoline core of this compound electron-deficient. This electronic nature dictates its reactivity, favoring nucleophilic additions and substitutions over electrophilic reactions. The specific interplay between these substituents would determine the regioselectivity of any potential transformations.
Transformations Involving the Endocyclic Nitrogen
The nitrogen atom in the quinoline ring is generally basic and can be protonated or alkylated. brieflands.com However, the presence of the electron-withdrawing nitro group at the 7-position is expected to decrease the basicity of the nitrogen, making such reactions more difficult compared to unsubstituted quinoline. Specific transformations, such as the formation of N-oxides or quaternary ammonium (B1175870) salts, would depend on the reaction conditions employed. Without experimental data, the feasibility and outcomes of such reactions for this compound remain unconfirmed.
Reactivity of the Ester Linkage
The ester functional group is a primary site for reactivity in this molecule.
Mechanistic Investigations
Detailed mechanistic studies are crucial for understanding the precise steps of a chemical reaction.
Kinetic Studies of Key ReactionsKinetic studies measure the rate at which a reaction proceeds and how that rate is affected by factors like temperature, concentration, and catalysts. This data is used to determine the reaction's rate law and provides further evidence for its mechanism. For key reactions like the hydrolysis of this compound, kinetic data would be essential for a complete understanding, but this information is not available in the current body of scientific literature.
Lack of Publicly Available Research on Catalytic Transformations of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the "Reactivity and Reaction Mechanisms of this compound," with a particular focus on the "Role of Catalysts in Promoting Transformations." Extensive searches of chemical databases and scholarly articles did not yield any studies concerning the catalytic behavior of this specific compound.
The field of organic chemistry extensively utilizes catalysts, particularly transition metals, to promote a wide array of transformations. mdpi.comdntb.gov.uaresearchgate.net These catalysts are crucial for achieving selective, sustainable, and efficient chemical reactions that might otherwise be unfeasible. mdpi.comdntb.gov.uaresearchgate.net Methodologies such as palladium-catalyzed cross-coupling reactions, nickel-catalyzed reductive couplings, and various other transition-metal-catalyzed processes have become fundamental tools in modern synthesis. mdpi.comresearchgate.netbeilstein-journals.org
These catalytic systems are known to operate through various mechanistic cycles, often involving intermediates such as organometallic complexes. ru.nlnih.gov The choice of catalyst, oxidant, and reaction conditions can significantly influence the reaction pathway and the final products. ru.nlnih.gov
However, despite the broad applicability of these catalytic methods, there is no documented application or study of their use in promoting transformations of this compound. The existing literature provides a wealth of information on the catalytic transformations of other classes of organic compounds, including alkenes, aryl halides, and various fluorine-containing molecules. mdpi.comru.nlrsc.org Unfortunately, none of the retrieved sources specifically address the reactivity or catalytic transformations of the quinoline ester .
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the role of catalysts in promoting transformations for this compound as this information does not appear to be present in the public scientific domain.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for identifying the characteristic functional groups within a molecule. mdpi.comaps.org The absorption of infrared radiation or the inelastic scattering of monochromatic light induces vibrations of molecular bonds, with each type of bond and functional group vibrating at a characteristic frequency.
For (7-nitroquinolin-8-yl) 2-methoxybenzoate (B1232891), the IR and Raman spectra would be expected to display several key vibrational modes. The presence of the nitro group (NO₂) is typically confirmed by strong symmetric and asymmetric stretching vibrations. The ester functional group would be evident from a strong carbonyl (C=O) stretching band, as well as C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations from both the quinoline (B57606) and benzoate (B1203000) rings would also be prominent. The methoxy (B1213986) group (O-CH₃) would exhibit characteristic C-H stretching and bending frequencies.
A hypothetical data table summarizing the expected key vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Symmetric Stretch | 1360 - 1300 | |
| Ester (C=O) | Carbonyl Stretch | 1730 - 1715 |
| Ester (C-O) | Stretch | 1300 - 1000 |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Methoxy (O-CH₃) | C-H Stretch | 2950 - 2850 |
This table represents expected ranges for the functional groups present in the molecule and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) of the signals indicate the electronic environment of each nucleus, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.
For (7-nitroquinolin-8-yl) 2-methoxybenzoate, the ¹H NMR spectrum would show distinct signals for the protons on the quinoline and benzoate rings, as well as a singlet for the methoxy group protons. The downfield shift of protons on the quinoline ring would be influenced by the electron-withdrawing nitro group.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the different fragments of the molecule, such as the connection between the ester carbonyl carbon and the quinolinyl oxygen. researchgate.net
Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. researchgate.net For instance, NOESY could reveal spatial correlations between the protons of the 2-methoxybenzoate moiety and the quinoline ring, helping to define the rotational orientation around the ester linkage.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₇H₁₂N₂O₅), the elemental composition can be confirmed with a high degree of confidence.
| Formula | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| C₁₇H₁₂N₂O₅ | 324.0746 | Hypothetical Data | Hypothetical Data |
This table illustrates how HRMS data would be presented to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 7-nitroquinolin-8-ol (B3187980) fragment and the 2-methoxybenzoyl cation. The loss of the nitro group or the methoxy group are also plausible fragmentation pathways that would be observed in the MS/MS spectrum, further corroborating the proposed structure.
An extensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound This compound .
Despite a thorough investigation for information pertaining to its structural and spectroscopic properties, no detailed research findings were found for the following outlined sections:
Electronic Absorption and Emission Spectroscopy
Fluorescence and Photoluminescence Studies
Quantum Yield Determination
The absence of retrievable data from scientific journals, academic publications, and crystallographic databases prevents the generation of a scientifically accurate and informative article as requested. While searches yielded information on related quinoline derivatives, the strict requirement to focus solely on "this compound" cannot be met.
Therefore, this article cannot be generated at this time due to the unavailability of the necessary scientific data.
Solvent Effects on Optical Properties of Nitro-Substituted Quinoline Derivatives
The optical properties of quinoline derivatives, particularly those bearing nitro substituents, are markedly influenced by the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of UV-visible absorption bands of a substance in response to a change in the polarity of the solvent. Such solvent-dependent spectral shifts provide valuable insights into the electronic structure of the molecule in its ground and excited states.
In the case of nitro-substituted 8-hydroxyquinoline (B1678124) analogues, a positive solvatochromism is generally observed, meaning that the absorption maximum (λmax) undergoes a bathochromic shift (red shift) as the solvent polarity increases. This behavior is indicative of an intramolecular charge transfer (ICT) character of the electronic transition. The nitro group, being a strong electron-withdrawing group, enhances this ICT, making the molecule's dipole moment greater in the excited state than in the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition and resulting in a red shift of the absorption spectrum. walisongo.ac.idresearchgate.net
The solvatochromic behavior of a representative nitro-substituted quinoline derivative, 5-(4-nitrophenylazo)-8-hydroxyquinoline (a structural analogue), has been investigated in a range of solvents with varying polarities. The electronic absorption data for this compound are presented in Table 1, showcasing the progressive red shift of the main absorption band with increasing solvent polarity.
| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) |
| Carbon Tetrachloride | 32.4 | 450 |
| Toluene | 33.9 | 465 |
| Chloroform | 39.1 | 480 |
| Ethyl Acetate | 38.1 | 475 |
| Dichloromethane | 40.7 | 485 |
| Acetone | 42.2 | 490 |
| Acetonitrile | 45.6 | 495 |
| Ethanol | 51.9 | 510 |
| Methanol | 55.4 | 520 |
| Dimethylformamide | 43.8 | 530 |
Note: The data presented is for a structural analogue, 5-(4-nitrophenylazo)-8-hydroxyquinoline, to illustrate the principle of solvent effects on a nitro-substituted quinoline system. walisongo.ac.idresearchgate.net
The observed bathochromic shifts are a direct consequence of the interactions between the solute and solvent molecules. In non-polar solvents, the spectral position is primarily influenced by dispersion forces. As the solvent polarity increases, dipole-dipole interactions and hydrogen bonding (in protic solvents) become more significant, leading to a greater stabilization of the charge-separated excited state. The strong electron-withdrawing nature of the nitro group in the quinoline moiety is crucial for this pronounced solvatochromic response. walisongo.ac.idresearchgate.net
Substituent Effects on Photophysical Characteristics
The photophysical properties of quinoline-based compounds are highly sensitive to the nature and position of substituents on the aromatic rings. In the context of this compound, both the nitro group on the quinoline ring and the methoxy group on the benzoate moiety are expected to play significant roles in modulating its absorption and emission characteristics.
The introduction of substituents can influence the electronic distribution, energy levels of the frontier molecular orbitals (HOMO and LUMO), and the probabilities of electronic transitions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically incorporated to tune the photophysical properties for specific applications.
Effect of the Nitro Group: The 7-nitro group on the quinoline ring is a potent electron-withdrawing group. Its presence is expected to cause a significant red shift in both the absorption and emission spectra compared to the unsubstituted 8-quinolinyl benzoate parent compound. This is due to the extension of the π-conjugated system and the lowering of the LUMO energy level, which reduces the HOMO-LUMO energy gap. The strong electron-withdrawing nature of the nitro group also enhances the intramolecular charge transfer character of the molecule, which can influence its fluorescence quantum yield and lifetime. walisongo.ac.id
A systematic study of various substituents on the phenyl ring of chalcone (B49325) derivatives, another class of aromatic compounds, has shown that both electron-donating and electron-withdrawing substituents can lead to bathochromic shifts in the UV-visible absorption spectra. nih.gov A similar trend can be anticipated for substituted (7-nitroquinolin-8-yl) benzoates.
Table 2 provides a qualitative summary of the expected effects of different types of substituents on the photophysical properties of a generic 8-quinolinyl benzoate scaffold, based on established principles of physical organic chemistry.
| Substituent Type on Benzoate Ring | Example | Expected Effect on λmax | Rationale |
| Electron-Donating Group (EDG) | -OCH3, -CH3, -NH2 | Bathochromic Shift (Red Shift) | Increases HOMO energy level, reducing the HOMO-LUMO gap. |
| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Bathochromic Shift (Red Shift) | Lowers LUMO energy level, reducing the HOMO-LUMO gap. |
| Halogen | -F, -Cl, -Br | Variable (Slight Bathochromic or Hypsochromic Shift) | Dual effect of inductive electron withdrawal and mesomeric electron donation. |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related properties.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arabjchem.orgresearchgate.netrsc.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be used to optimize the molecular geometry of (7-nitroquinolin-8-yl) 2-methoxybenzoate (B1232891), providing information about bond lengths, bond angles, and dihedral angles.
The optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase. These calculations are foundational for further analysis of the molecule's properties. For instance, DFT can be used to calculate the dipole moment, which provides insight into the molecule's polarity and its potential for intermolecular interactions. sapub.org
Representative data from a hypothetical DFT calculation on (7-nitroquinolin-8-yl) 2-methoxybenzoate at the B3LYP/6-311G(d,p) level of theory is presented in Table 1.
Table 1: Calculated Geometric and Electronic Properties of this compound The data in this table is representative and based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -1158.76 |
| Dipole Moment (Debye) | 4.82 |
| Selected Bond Lengths (Å) | |
| C=O (ester) | 1.21 |
| C-O (ester) | 1.36 |
| N-O (nitro) | 1.23 |
| Selected Bond Angles (°) | |
| O=C-O (ester) | 123.5 |
| O-N-O (nitro) | 124.8 |
Molecular Orbital Analysis and Frontier Orbitals
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.govsapub.org These are known as the frontier molecular orbitals and are crucial for understanding a molecule's reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich 2-methoxybenzoate moiety, while the LUMO is expected to be centered on the electron-deficient 7-nitroquinoline (B188568) ring system. This distribution of frontier orbitals would suggest that the molecule is susceptible to nucleophilic attack on the quinoline (B57606) ring and electrophilic attack on the benzoate (B1203000) ring.
Table 2: Frontier Molecular Orbital Energies of this compound The data in this table is representative and based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.33 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the compound. For example, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. rsc.org This provides information about the electronic transitions that occur when the molecule absorbs light. The calculated NMR chemical shifts can also be compared with experimental data to aid in the structural elucidation of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arabjchem.org This technique can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of this compound.
Conformational Analysis and Stability
The presence of several single bonds in this compound allows for a degree of conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations. nih.gov By simulating the molecule's movement over a period of time, it is possible to observe the different conformations that it can adopt and determine their relative stabilities.
The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonds. cambridgemedchemconsulting.com Understanding the preferred conformation of the molecule is important as it can influence its physical properties and biological activity.
Intermolecular Interaction Studies
MD simulations are also a valuable tool for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. arabjchem.orgmdpi.com These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. cambridgemedchemconsulting.commdpi.com
For example, a simulation of the compound in a water box could provide insights into its solubility and how it is solvated. Similarly, docking the molecule into the active site of a protein and running an MD simulation could help to understand its binding mode and affinity, which is crucial in drug design. nih.gov The nitro group and the ester carbonyl group are likely to act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. nih.gov
Table 3: Potential Intermolecular Interactions of this compound
| Type of Interaction | Potential Interacting Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Nitro group (acceptor), Ester carbonyl (acceptor) | Influences solubility and interactions with biological targets. |
| π-π Stacking | Quinoline and benzoate rings | Contributes to binding with aromatic residues in proteins or DNA. nih.gov |
| van der Waals Forces | Entire molecule | General non-specific interactions that contribute to overall binding affinity. |
| Dipole-Dipole Interactions | Polar groups (nitro, ester) | Contributes to the orientation and binding of the molecule in a polar environment. |
Due to a lack of specific research data on the computational and theoretical properties of "this compound," this article cannot be generated at this time. Extensive searches for scholarly articles and data pertaining to reaction pathway modeling, transition state characterization, prediction of reaction outcomes and selectivity, and structure-property relationships for this specific compound did not yield sufficient information to fulfill the detailed requirements of the requested outline.
Further research and publication of computational studies on "this compound" are needed before a comprehensive article on these specific topics can be written.
Functionalization and Derivatization Strategies
Synthesis of Nitroquinoline Derivatives as Building Blocks
The foundation for synthesizing the target compound and its analogues lies in the preparation of functionalized nitroquinoline scaffolds. The most direct precursor to the quinoline (B57606) portion of (7-nitroquinolin-8-yl) 2-methoxybenzoate (B1232891) is 7-nitro-8-hydroxyquinoline. The synthesis of this key intermediate, along with other substituted nitroquinolines, provides a versatile toolkit for further elaboration.
Classic methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, are commonly employed to construct the core heterocyclic system from simpler aromatic amines. scispace.com For instance, the Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. brieflands.com To obtain 8-hydroxyquinoline (B1678124), o-aminophenol is a suitable starting material. chemicalbook.comgoogle.com
Once 8-hydroxyquinoline is obtained, the introduction of a nitro group is typically achieved through electrophilic aromatic substitution. The directing effects of the hydroxyl group and the quinoline nitrogen atom influence the position of nitration. Nitration of 8-hydroxyquinoline can yield a mixture of products, and specific reaction conditions (temperature, nitrating agent) are crucial to selectively obtain the desired 7-nitro isomer. For example, nitration reactions on quinoline derivatives are often carried out using a mixture of nitric and sulfuric acid at controlled temperatures. brieflands.com
The versatility of this building block approach is demonstrated by the ability to introduce a variety of substituents onto the quinoline ring system. Halogenated 8-hydroxyquinolines, for instance, can be prepared and subsequently used in cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups at specific positions. scispace.comrroij.com This allows for the synthesis of a wide array of substituted 8-hydroxyquinolines, which can then be nitrated to produce a diverse set of nitroquinoline building blocks for further derivatization.
Table 1: Examples of Synthesized Nitroquinoline Building Blocks
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| o-Aminophenol | 1. Glycerol, H₂SO₄, Oxidizing Agent (Skraup) 2. HNO₃, H₂SO₄ | 7-nitro-8-hydroxyquinoline |
| m-Toluidine | 1. Glycerol, H₂SO₄, m-nitrobenzenesulfonate (B8546208) (Skraup) 2. fuming HNO₃, H₂SO₄ | 7-methyl-8-nitroquinoline brieflands.com |
| 8-Hydroxyquinoline | N-Bromosuccinimide | 5,7-dibromo-8-hydroxyquinoline nih.gov |
Modification of the Methoxybenzoate Moiety
The 2-methoxybenzoate portion of the molecule also offers opportunities for structural modification. The precursor for this moiety is 2-methoxybenzoic acid or its derivatives. Standard esterification procedures can be used to create various alkyl esters of 2-methoxybenzoic acid, with methyl 2-methoxybenzoate being a common example. nih.govmdpi.com
The functional groups on the methoxybenzoate ring—the methoxy (B1213986) group and the ester—can be chemically altered. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would regenerate the carboxylic acid. This carboxylic acid can then be re-esterified with different alcohols to produce a variety of ester derivatives. Alternatively, it can be converted to an amide or other carboxylic acid derivatives.
The methoxy group is generally stable, but under harsh conditions, it can be cleaved to reveal a phenol. This phenolic group can then be alkylated or acylated to introduce new functional groups. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.
Table 2: Potential Modifications of the 2-Methoxybenzoate Moiety
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Ester Hydrolysis | NaOH, H₂O | 2-Methoxybenzoic acid |
| Transesterification | Ethanol, Acid catalyst | Ethyl 2-methoxybenzoate |
| Amide Formation (from acid) | SOCl₂, then an amine (e.g., R-NH₂) | N-alkyl-2-methoxybenzamide |
Preparation of Hybrid Molecules Incorporating Both Scaffolds
The assembly of the final molecule, (7-nitroquinolin-8-yl) 2-methoxybenzoate, is achieved by forming an ester linkage between the 7-nitro-8-hydroxyquinoline and 2-methoxybenzoic acid scaffolds. This esterification is a critical step in creating the hybrid molecule.
Several standard methods can be employed for this esterification. A common approach involves converting the 2-methoxybenzoic acid into a more reactive derivative, such as an acyl chloride (2-methoxybenzoyl chloride). This acyl chloride can then react directly with the hydroxyl group of 7-nitro-8-hydroxyquinoline in the presence of a base to form the desired ester.
Alternatively, coupling reagents can be used to facilitate the direct esterification of the carboxylic acid and the alcohol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used for this purpose. For more sensitive or sterically hindered substrates, milder and more specialized esterification methods, such as the Yamaguchi esterification, can be employed. organic-chemistry.org The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid, which then reacts with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The choice of esterification method can be crucial for achieving a good yield and purity, especially when dealing with complex and functionalized molecules. researchgate.net The synthesis of such hybrid molecules allows for the combination of the chemical properties of both the quinoline and benzoate (B1203000) fragments into a single entity. thesciencein.org
Exploiting Reactivity for New Chemical Entities (e.g., prodrug concepts in a purely chemical context, not clinical)
The structure of this compound contains functionalities that can be exploited for the creation of new chemical entities, including concepts relevant to prodrug design from a purely chemical perspective. mdpi.comscirp.orgmdpi.com
The ester bond is a key feature in many prodrug strategies. In a chemical context, this ester linkage can be designed to be labile under specific conditions, such as a change in pH. Hydrolysis of the ester would release the two constituent molecules: 7-nitro-8-hydroxyquinoline and 2-methoxybenzoic acid. This chemical transformation represents a controlled release mechanism, which is a fundamental principle in prodrug design.
The nitroaromatic group is another reactive handle that can be used to generate new molecules. Nitro groups can be reduced to the corresponding amino group under various conditions, for example, using reducing agents like stannous chloride or through catalytic hydrogenation. nih.gov This transformation from a nitro to an amino group drastically alters the electronic and steric properties of the quinoline ring, leading to a new chemical entity with potentially different reactivity and physical properties. This type of reduction is a key activation step in some bioreductive prodrug strategies, where an inactive nitro compound is converted to a more active amino or hydroxylamino derivative. nih.gov
By combining these transformations, a variety of new molecules can be conceptualized. For instance, the nitro group could be reduced first, followed by modification of the resulting amino group, and then cleavage of the ester. This stepwise chemical modification allows for the systematic development of a library of related compounds.
Table 3: Conceptual New Chemical Entities via Chemical Transformation
| Parent Compound | Transformation | Potential New Entity | Chemical Rationale |
|---|---|---|---|
| This compound | Ester Hydrolysis | 7-nitro-8-hydroxyquinoline | Cleavage of the ester linkage to release the quinoline and benzoate moieties. |
| This compound | Nitro Reduction | (7-aminoquinolin-8-yl) 2-methoxybenzoate | Conversion of the nitro group to an amine, altering the electronic properties of the quinoline ring. |
| (7-aminoquinolin-8-yl) 2-methoxybenzoate | Acylation of Amine | (7-acetamidoquinolin-8-yl) 2-methoxybenzoate | Further functionalization of the amino group to create an amide derivative. |
Applications in Chemical Sciences Excluding Clinical and Safety/toxicity
Use as Synthetic Building Blocks for Complex Organic Molecules
No information available.
Ligand Design in Coordination Chemistry
No information available.
Development of Chemical Probes and Sensors for Non-Biological/In Vitro Systems
No information available.
Metal Ion Sensing (e.g., Zn²⁺, Hg²⁺, Al³⁺)
No information available.
Reactive Oxygen Species (ROS) Detection (e.g., HOCl)
No information available.
pH-Responsive Probes (if applicable, in non-clinical context)
No information available.
Molecular Logic Gates
No information available.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (7-nitroquinolin-8-yl) 2-methoxybenzoate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via esterification of 2-methoxybenzoyl chloride with a nitro-substituted quinoline derivative. For example, in analogous syntheses of steryl 2-methoxybenzoates, intermediates are prepared by introducing functional groups (e.g., nitro, carbonyl) at the 7-position of the core structure. Characterization involves IR spectroscopy (C=O ester stretch at ~1700 cm⁻¹), 1H/13C NMR (methoxy protons at δ 3.8–4.0 ppm; aromatic protons), and HRMS for molecular ion confirmation .
Q. Which spectroscopic techniques are critical for validating the purity of this compound?
- Methodological Answer :
- 1H NMR : Confirm the absence of unreacted starting materials (e.g., residual quinoline or benzoic acid derivatives).
- HPLC : Use reversed-phase chromatography with UV detection (e.g., λ = 254 nm) to assess purity, as demonstrated for structurally related 2-methoxybenzoate derivatives in pharmacokinetic studies .
- Melting Point Analysis : Compare observed melting points (e.g., 123–125°C for analogous steryl esters) with literature values to detect impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- MTT Assay : Measure antiproliferative activity against cancer cell lines (e.g., HepG2, BEL-7402) using 48–72 hr incubations. IC₅₀ values < 10 µM indicate promising activity, as seen in steroidal 2-methoxybenzoate analogs .
- Selectivity Testing : Include non-cancerous cell lines (e.g., HEK293T) to assess toxicity specificity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer :
- Dynamic NMR : Detect rotational isomerism in esters or hindered substituents causing split peaks .
- DFT Calculations : Compare experimental 13C NMR shifts with computational predictions to validate assignments .
- Crystallography : Use X-ray diffraction (e.g., SHELX programs) to resolve ambiguities in stereochemistry or substituent orientation .
Q. What strategies improve synthetic yield when introducing nitro groups at the 7-position of quinoline derivatives?
- Methodological Answer :
- Nitration Conditions : Optimize reaction temperature (0–5°C) and nitrating agents (e.g., HNO₃/H₂SO₄) to minimize side reactions like over-nitration .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy or ester groups) using acetyl or tert-butyldimethylsilyl (TBDMS) protection .
Q. How does the nitro group influence the compound’s biological activity compared to other substituents (e.g., methoxy or hydroxyl)?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., 7-methoxy vs. 7-nitro) and compare IC₅₀ values. Nitro groups may enhance electron-withdrawing effects, improving DNA intercalation or enzyme inhibition .
- Computational Docking : Model interactions with biological targets (e.g., topoisomerases) to rationalize activity differences .
Data Contradiction & Reproducibility
Q. How should researchers address variability in antiproliferative activity data across cell lines?
- Methodological Answer :
- Dose-Response Replicates : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-assay variability .
- Metabolic Profiling : Use LC-MS to verify compound stability in cell culture media, as degradation products may skew results .
Q. What protocols ensure reproducibility in chromatographic quantification of this compound?
- Methodological Answer :
- Column Calibration : Use certified reference standards (e.g., MLN8237 analogs) to validate retention times and detector response .
- Internal Standards : Spike samples with deuterated analogs (e.g., MLN8237-D313C15N2) to correct for matrix effects in plasma or tissue samples .
Safety & Compliance
Q. What safety protocols are critical when handling nitro-substituted aromatic compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
